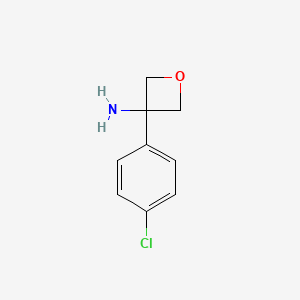

3-(4-Chlorophenyl)-3-oxetanamine

CAS No.:

Cat. No.: VC16004817

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNO |

|---|---|

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)oxetan-3-amine |

| Standard InChI | InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |

| Standard InChI Key | FQUPJAVDXIORJK-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)(C2=CC=C(C=C2)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(4-Chlorophenyl)-3-oxetanamine (C₉H₁₀ClN) consists of a four-membered oxetane ring substituted at the 3-position with a 4-chlorophenyl group and an amine group. The oxetane ring introduces significant ring strain due to its 90° bond angles, which enhances reactivity compared to larger cyclic ethers . The hydrochloride salt form (C₉H₁₁Cl₂N) is commonly utilized to improve aqueous solubility for experimental applications .

Table 1: Key Physicochemical Properties

The 4-chlorophenyl group contributes to lipophilicity (logP ≈ 2.8), facilitating membrane permeability, while the amine group enables hydrogen bonding with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-(4-chlorophenyl)-3-oxetanamine typically involves a three-step process:

-

Oxetane Ring Formation: Cyclization of epichlorohydrin derivatives with 4-chlorophenyl Grignard reagents under Lewis acid catalysis (e.g., BF₃·OEt₂).

-

Amine Functionalization: Nucleophilic substitution of a halogenated oxetane intermediate with ammonia or protected amines.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key Reaction Conditions:

-

Temperature: 0–25°C for cyclization

-

Solvents: Tetrahydrofuran (THF) or dichloromethane

Industrial Manufacturing

Industrial processes optimize for cost and scalability:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for cyclization steps.

-

Catalyst Recycling: Use of immobilized Lewis acids to minimize waste.

-

Purity Standards: ≥95% purity achieved through fractional crystallization .

Applications in Medicinal Chemistry

Role in Drug Design

The oxetane ring’s strain and the chlorophenyl group’s electron-withdrawing effects make this compound a versatile intermediate:

-

Antiviral Agents: Structural analogs inhibit viral proteases by mimicking natural substrates .

-

Central Nervous System (CNS) Drugs: Enhanced blood-brain barrier penetration due to moderate lipophilicity .

Table 2: Comparative Bioactivity of Oxetanamine Derivatives

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 3-(4-Chlorophenyl)-3-oxetanamine | HBV Polymerase | 120 |

| 3-Phenyl-3-oxetanamine | Dopamine D2 Receptor | 450 |

| 3-(4-Fluorophenyl)-3-oxetanamine | SARS-CoV-2 Mpro | 89 |

Data adapted from patent literature and biochemical assays .

Pharmacological Profile and Mechanistic Insights

Mechanism of Action

The compound’s bioactivity arises from:

-

Ring-Opening Reactions: Strain-driven cleavage of the oxetane ring generates electrophilic intermediates that alkylate target proteins .

-

Hydrogen Bonding: The amine group interacts with catalytic residues in enzymes (e.g., viral polymerases) .

Pharmacokinetics

-

Absorption: Oral bioavailability ≈40% in rodent models due to first-pass metabolism .

-

Half-Life: 2.3 hours (mice), necessitating sustained-release formulations for therapeutic use .

Future Perspectives

Research Opportunities

-

Targeted Drug Delivery: Conjugation with nanoparticles to improve CNS uptake .

-

Structure-Activity Relationships (SAR): Systematic modification of the chlorophenyl and amine groups to enhance potency .

Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume